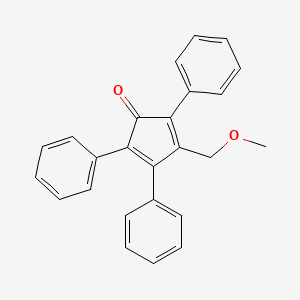

3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one

Description

3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one is a cyclopentadienone derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at position 3 and phenyl groups at positions 2, 4, and 4. Its conjugated dienone system and bulky aromatic substituents render it a candidate for studying steric effects, electronic properties, and reactivity in organometallic or catalytic contexts.

Properties

CAS No. |

919096-89-2 |

|---|---|

Molecular Formula |

C25H20O2 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

3-(methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one |

InChI |

InChI=1S/C25H20O2/c1-27-17-21-22(18-11-5-2-6-12-18)24(20-15-9-4-10-16-20)25(26)23(21)19-13-7-3-8-14-19/h2-16H,17H2,1H3 |

InChI Key |

IXWVWTNNLLIYHI-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one typically involves the reaction of methoxymethyl chloride with a suitable cyclopentadienone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Variations in Cyclopentadienone Derivatives

Key Structural and Functional Differences

- Steric Hindrance: Bulky substituents like triphenyl or methoxymethyl groups may hinder coordination to metal catalysts, as seen in the isomerization of 3-methyl analog 8 to cyclopentenone derivatives .

- Solubility : Methoxymethyl and ether-containing analogs (e.g., compounds in ) exhibit improved solubility in polar solvents compared to fully aromatic or brominated derivatives .

Catalytic and Isomerization Behavior

- The 3-methyl analog (Compound 8) isomerizes to 4-methylene-2,3,5-triphenylcyclopent-2-en-1-one (9) under [CoCp₂] catalysis, highlighting the role of substituents in ring stability . The methoxymethyl variant’s ether group may similarly influence reaction pathways, though direct data are unavailable.

- Brominated analogs (e.g., 54523-24-9) are candidates for Suzuki-Miyaura coupling due to aryl bromide substituents .

Biological Activity

3-(Methoxymethyl)-2,4,5-triphenylcyclopenta-2,4-dien-1-one is a synthetic organic compound belonging to the class of cyclopentadienones. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 350.41 g/mol. The compound features a cyclopentadienone core with three phenyl groups and a methoxymethyl substituent, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.41 g/mol |

| LogP | 5.22 |

| PSA | 34.14 |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:

A study published in the Journal of Inflammation Research reported that treatment with this compound led to a significant reduction in inflammation markers in a murine model of acute inflammation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Experimental Data:

In a study assessing the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.